molecular formula C19H17N3O4 B14933683 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B14933683
M. Wt: 351.4 g/mol
InChI Key: DCMWXLRJTZCTGC-UHFFFAOYSA-N
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Description

“N-{2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide” is a synthetic indole-2-carboxamide derivative characterized by a benzodioxole moiety linked to the indole core via an ethylamino spacer. This compound’s synthesis likely involves coupling an activated indole-2-carboxylic acid derivative with a benzodioxol-5-ylcarbonyl-functionalized ethylamine, analogous to methods described for related indole carboxamides (e.g., via amide bond formation using reagents like DPPA/DBU or standard coupling agents) .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H17N3O4/c23-18(13-5-6-16-17(10-13)26-11-25-16)20-7-8-21-19(24)15-9-12-3-1-2-4-14(12)22-15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24)

InChI Key

DCMWXLRJTZCTGC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Key Observations:

Indole Substitutions : The target compound lacks halogen or sulfonyl groups present in analogs like 35c (5-Cl, hydroxymethyl) and 36 (3-sulfonyl), which are critical for activities such as anti-inflammatory or antiviral effects .

Aryl Groups : The benzodioxole ring in the target compound provides electron-rich aromaticity, contrasting with the sulfonyl (36), biphenyl (ICD), or benzimidazole (25) moieties in analogs. These differences influence solubility, metabolic stability, and target engagement .

Pharmacological Profiles

  • Anti-inflammatory Activity : Compound 123 (5-Cl, 4-fluorobenzyl) demonstrated potent COX-2 inhibition (IC₅₀ ~0.1 μM) with minimal cytotoxicity, attributed to its halogen and fluorobenzyl groups. The target compound’s lack of these substituents may limit similar activity .
  • Antiviral Activity: Sulfonyl-containing analogs like 36 (HIV-1 inhibition) rely on the 3-sulfonyl group for enzyme interaction.
  • Enzyme Inhibition : Benzimidazole-containing compound 25 (IDO1 inhibition) highlights the importance of heterocyclic appendages. The benzodioxole in the target compound could modulate selectivity for oxidoreductases or cytochrome P450 enzymes .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Halogenation (e.g., 5-Cl in 35c, 123) enhances binding to hydrophobic pockets in targets like COX-2 .
    • Sulfonyl groups (e.g., 36) improve HIV-1 RT inhibition via polar interactions absent in the target compound .
    • Benzodioxole’s methylenedioxy group may confer metabolic stability but limit target versatility compared to biphenyl (ICD) or benzimidazole (25) groups .
  • Contradictions and Gaps :

    • While some analogs (e.g., 123) show high selectivity, others (e.g., ICD) exhibit broad-spectrum enzyme inhibition, suggesting the target compound’s activity profile remains unpredictable without empirical data .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide?

The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and aminobenzophenone intermediates. For example:

  • General Procedure A : React ethyl-1H-indole-2-carboxylate with aminobenzophenones (e.g., (4-(2-aminoethyl)phenyl)(phenyl)methanone) in the presence of sodium ethoxide and DMF at 100–150°C, followed by purification via Combiflash chromatography (0–30% ethyl acetate in hexane) .
  • Functionalization : Hydroxymethyl or azidomethyl groups can be introduced at the indole 3-position using reagents like DPPA (diphenylphosphoryl azide) and DBU (1,8-diazabicycloundec-7-ene) under basic conditions .

Q. How is structural confirmation achieved for this compound?

Structural characterization relies on:

  • NMR spectroscopy : Specific 1H^1H and 13C^{13}C NMR signals confirm substituent positions. For example, the indole NH proton appears as a broad singlet at δ 9.12 ppm, while benzodioxole protons resonate as multiplet signals between δ 7.84–7.77 ppm .
  • HRMS : Accurate mass measurements validate molecular formulas (e.g., [M+H]+^+ calculated for C26H24ClN2O2C_{26}H_{24}ClN_2O_2: 431.1526, observed: 431.1530) .
  • Elemental analysis : Confirms purity and stoichiometry (e.g., C: 72.47% calculated vs. 72.21% observed) .

Q. What preliminary biological activities have been reported for this compound?

  • Lipid-lowering effects : Derivatives of indole-2-carboxamide show antihypertriglyceridemic activity in rodent models, potentially via inhibition of hepatic lipase or GPCR modulation .
  • Photocrosslinking applications : Benzophenone or phenyl azide moieties enable covalent binding to target proteins (e.g., cannabinoid receptors) under UV irradiation for mechanistic studies .

Advanced Research Questions

Q. How do structural modifications influence SAR (Structure-Activity Relationship) in related indole-2-carboxamides?

  • Substituent effects : Chlorine at the indole 5-position enhances metabolic stability, while ethyl or hydroxymethyl groups at the 3-position modulate receptor binding affinity (e.g., CB1 vs. nAChRs) .
  • Benzodioxole vs. benzophenone : The 1,3-benzodioxole group improves solubility, whereas benzophenone derivatives are preferred for photoaffinity labeling due to their UV-activated crosslinking capability .

Q. What experimental challenges arise in analyzing contradictory bioactivity data across studies?

  • Off-target effects : For example, compounds with benzophenone moieties may nonspecifically bind to lipid membranes, complicating receptor-specific activity interpretation .
  • Batch variability : Differences in purity (e.g., residual DMF in Combiflash-purified samples) can alter in vitro assay results. Rigorous QC via 1H^1H NMR and elemental analysis is critical .

Q. How can photolabile functionalities (e.g., benzophenone) be optimized for receptor binding studies?

  • Irradiation conditions : Adjusting UV wavelength (365 nm vs. 254 nm) and exposure time minimizes protein denaturation while ensuring efficient crosslinking .
  • Control experiments : Use "dark" controls (no UV) to distinguish covalent binding from non-specific interactions. Quantify labeled proteins via SDS-PAGE or mass spectrometry .

Q. What strategies address low yields in multi-step syntheses of this compound?

  • Trituration optimization : Sequential washing with acetone and diethyl ether improves purity before chromatography .
  • Catalyst screening : DBU enhances azide substitution efficiency over traditional bases like triethylamine, reducing side-product formation .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computational tools (e.g., MestReNova) to resolve overlapping signals .
  • Biological assays : Use hyperlipidemic rat models with standardized diets to ensure reproducibility in lipid-lowering studies .

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